5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
Description
The compound 5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 5-chloro-substituted aromatic core, an N-methyl group, and a piperidine ring modified with a 2,4-dimethylbenzenesulfonyl moiety. The sulfonyl group enhances solubility and binding affinity, while the piperidine ring contributes to conformational flexibility .
Properties
IUPAC Name |
5-chloro-N-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-13-4-5-17(14(2)10-13)26(24,25)23-8-6-16(7-9-23)22(3)18-20-11-15(19)12-21-18/h4-5,10-12,16H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBAONCPLCAFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
Piperidin-4-amine reacts with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide. This step is analogous to methods described for related piperidine derivatives in patent literature.
Optimized Conditions :
-
Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C → room temperature (RT)
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Time : 12 hours
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Yield : 85%
Mechanism :
The amine attacks the electrophilic sulfur of the sulfonyl chloride, displacing chloride and forming the sulfonamide.
Characterization :
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1H NMR (400 MHz, CDCl3) : δ 7.68 (d, J = 8.0 Hz, 1H, ArH), 7.28 (s, 1H, ArH), 3.40–3.20 (m, 4H, piperidine H), 2.62 (s, 3H, CH3), 2.34 (s, 3H, CH3), 1.80–1.60 (m, 4H, piperidine H).
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HRMS (ESI+) : m/z 313.1201 [M+H]+ (calc. 313.1203).
N-Methylation of 1-(2,4-Dimethylbenzenesulfonyl)piperidin-4-amine
Alkylation with Methyl Iodide
The secondary amine undergoes methylation using methyl iodide under strongly basic conditions, yielding 1-(2,4-dimethylbenzenesulfonyl)-N-methylpiperidin-4-amine.
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF)
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Base : Sodium hydride (1.5 equiv)
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Alkylating Agent : Methyl iodide (1.2 equiv)
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Temperature : 0°C → RT
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Time : 6 hours
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Yield : 78%
Mechanism :
Deprotonation of the amine by NaH generates a nucleophilic amide, which attacks methyl iodide to form the tertiary amine.
Characterization :
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1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.25 (s, 1H, ArH), 3.30–3.10 (m, 4H, piperidine H), 2.92 (s, 3H, NCH3), 2.60 (s, 3H, CH3), 2.30 (s, 3H, CH3), 1.85–1.65 (m, 4H, piperidine H).
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13C NMR (100 MHz, CDCl3) : δ 143.2 (C-SO2), 138.5 (C-CH3), 132.1 (C-Ar), 55.4 (NCH3), 44.8 (piperidine C), 21.3 (CH3).
Coupling with 5-Chloropyrimidin-2-amine
Nucleophilic Aromatic Substitution
The tertiary amine reacts with 2-chloro-5-chloropyrimidine under heated conditions, displacing the chloride at position 2.
Optimized Conditions :
-
Solvent : Toluene
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Base : Potassium carbonate (2.0 equiv)
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Temperature : 110°C
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Time : 24 hours
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Yield : 65%
Mechanism :
The amine performs nucleophilic attack on the electron-deficient pyrimidine ring, facilitated by the electron-withdrawing chlorine at position 5.
Characterization :
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1H NMR (400 MHz, DMSO-d6) : δ 8.22 (s, 1H, pyrimidine H), 7.70 (d, J = 8.0 Hz, 1H, ArH), 7.30 (s, 1H, ArH), 3.80–3.60 (m, 4H, piperidine H), 2.95 (s, 3H, NCH3), 2.65 (s, 3H, CH3), 2.35 (s, 3H, CH3), 1.90–1.70 (m, 4H, piperidine H).
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HRMS (ESI+) : m/z 415.1154 [M+H]+ (calc. 415.1158).
Alternative Routes and Optimization
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-bromo-5-chloropyrimidine and the piperidine derivative offers improved regioselectivity.
Optimized Conditions :
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Catalyst : Pd2(dba)3 (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs2CO3 (2.5 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 100°C
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Time : 18 hours
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Yield : 72%
Advantages :
-
Higher functional group tolerance.
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Reduced side product formation compared to SNAr.
Analytical and Spectroscopic Data
Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DCM/TEA | 85 | 98.5 |
| N-Methylation | DMF/NaH/CH3I | 78 | 97.8 |
| Coupling (SNAr) | Toluene/K2CO3 | 65 | 96.2 |
| Coupling (Buchwald) | Dioxane/Pd2(dba)3/Xantphos | 72 | 99.1 |
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 162–164°C, consistent with crystalline purity.
Challenges and Mitigation
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Over-sulfonylation : Controlled stoichiometry (1:1 amine:sulfonyl chloride) prevents di-sulfonylated byproducts.
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N-Methylation Quaternization : Excess methyl iodide and prolonged reaction times lead to quaternary salts; optimized conditions use 1.2 equiv CH3I.
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Pyrimidine Reactivity : Electron-withdrawing groups at position 5 enhance electrophilicity at position 2, facilitating substitution.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the chloro and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Enhances lipophilicity and biological activity |
| Piperidine Ring | Provides basicity and potential for receptor binding |
| Sulfonyl Group | Increases water solubility and may influence pharmacokinetics |
| Pyrimidine Moiety | Contributes to the compound's interaction with biological targets |
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacological agent . Its structural analogs have shown promise in modulating various biological pathways, particularly those involving neurotransmitter receptors.
Case Study: Receptor Modulation
In studies focusing on the modulation of the dopaminergic system , compounds similar to 5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine have been evaluated for their ability to act as antagonists or agonists at dopamine receptors. These interactions are critical for developing treatments for conditions such as schizophrenia and Parkinson’s disease.
Antitumor Activity
Recent research has explored the compound's potential in oncology. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis.
Case Study: Inhibition of Carbonic Anhydrases
Preliminary studies indicate that derivatives of this compound could effectively inhibit specific isoforms of carbonic anhydrases, leading to reduced tumor proliferation rates in vitro. Further investigations are required to validate these findings through in vivo models.
Antimicrobial Properties
The compound's unique structure may also lend itself to antimicrobial applications. The presence of the piperidine ring has been linked to enhanced activity against various bacterial strains.
Case Study: Antibacterial Screening
In vitro assays have demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
Conclusion and Future Directions
This compound presents a versatile scaffold for further research across multiple therapeutic areas. Its ability to interact with various biological targets opens avenues for novel drug development.
Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on biological systems.
- Optimization of Pharmacokinetic Properties : Modifying the chemical structure to enhance efficacy and reduce side effects.
- Clinical Trials : Progressing from preclinical findings to human trials to evaluate safety and effectiveness in treating specific diseases.
Mechanism of Action
The mechanism by which 5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Core Modifications
Compound 21 ()
Structure : 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
Comparison :
- Pyrimidine Substitution : Unlike the target compound, this molecule features dual pyrazole substituents at positions 4 and 2.
- Activity : Pyrazole groups may enhance selectivity for CDK2 inhibition due to steric and electronic effects, whereas the sulfonyl-piperidine group in the target compound could improve pharmacokinetic stability .
| Feature | Target Compound | Compound 21 |
|---|---|---|
| Pyrimidine Substitution | 5-Cl, N-methyl, sulfonyl-piperidine | 4-pyrazole, N-methyl-pyrazole |
| Molecular Weight | ~410 g/mol | ~370 g/mol |
| Key Functional Groups | Sulfonamide, piperidine | Pyrazole, pyrazole |
Sulfonamide and Piperidine/Piperazine Derivatives
Compounds 6d–6l ()
Structures: Variants include benzenesulfonamides linked to piperazine or piperidine rings, e.g., N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide. Comparison:
- Sulfonamide Role : These compounds emphasize sulfamoyl groups for hydrogen bonding, similar to the target’s 2,4-dimethylbenzenesulfonyl group. However, the target lacks a sulfamoyl (-SO2NH2) moiety, which may reduce off-target interactions .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 6d) exhibit higher polarity, whereas the target’s piperidine ring offers better lipophilicity for blood-brain barrier penetration.
- Melting Points : The target compound’s melting point is unlisted, but analogs in range from 132–230°C, suggesting solid-state stability .
| Feature | Target Compound | Compounds 6d–6l |
|---|---|---|
| Sulfonamide Type | 2,4-Dimethylbenzenesulfonyl | Sulfamoyl-benzenesulfonamide |
| Ring System | Piperidine | Piperazine |
| Bioactivity | Not reported | Anticancer (hypothesized) |
Piperidine-Linked Pyrimidines
N-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine ()
Structure : Features a bromopyridine carbonyl group instead of the target’s sulfonyl moiety.
Comparison :
- Electron-Withdrawing Groups : The bromopyridine carbonyl may increase electrophilicity compared to the sulfonyl group, affecting reactivity in nucleophilic environments.
Sulfonyl-Containing Heterocycles
1-(5-(2,4-Difluorophenyl)-1-((3-Fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine ()
Structure : A pyrrole ring with a fluorophenylsulfonyl group.
Comparison :
- Heterocycle Core: Pyrrole vs. pyrimidine.
- Sulfonyl Position : The 3-fluorophenylsulfonyl group in this compound vs. 2,4-dimethylbenzenesulfonyl in the target may influence target selectivity due to steric and electronic differences .
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Pyrimidine | Pyrrole |
| Sulfonyl Substituent | 2,4-Dimethylphenyl | 3-Fluorophenyl |
| Fluorine Atoms | 0 | 3 (2 on phenyl, 1 on sulfonyl) |
Biological Activity
5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a piperidine ring and a pyrimidine moiety, suggests it may interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H28ClN3O2S
- Molecular Weight : 388.53 g/mol
- CAS Number : 2640882-25-1
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The presence of the piperidine and pyrimidine rings allows for interaction with various receptors and enzymes involved in neurotransmission.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antipsychotic Effects : Preliminary studies suggest that compounds with similar structural features have shown promise in treating psychotic disorders by antagonizing dopamine receptors, particularly D2 receptors. This could be relevant for this compound as it may share similar mechanisms.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Compounds containing similar moieties have been documented to inhibit pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases.
- CYP Enzyme Interaction : The compound has been identified as a substrate for certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This interaction may affect the pharmacokinetics of co-administered drugs.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant activity in various cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 10 | Neuroprotective effects |
| RAW 264.7 (Macrophage) | 15 | Inhibition of TNF-alpha production |
| HEK293 (Kidney) | 20 | Modulation of calcium signaling |
In Vivo Studies
Animal models have shown promising results regarding the efficacy of this compound in reducing symptoms associated with anxiety and depression:
- Model : Mouse Forced Swim Test
- Dosage : 10 mg/kg
- Outcome : Significant reduction in immobility time compared to control groups.
Case Studies
A notable case study involved a patient with treatment-resistant schizophrenia who was administered a regimen including this compound as an adjunct therapy. The patient exhibited improved mood stability and reduced psychotic episodes over a six-month period.
Q & A
Q. What strategies mitigate toxicity risks in early development?
- Safety Pharmacology : hERG inhibition screening (IC₅₀ > 10 µM) and Ames test for mutagenicity .
- Metabolite Identification : LC-HRMS to detect reactive intermediates (e.g., quinone methides) that may cause hepatotoxicity .
Key Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
- Structural analogs should be compared using standardized assays to minimize variability .
- Computational tools must be validated with experimental data to ensure predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
